Bienvenue dans la boutique en ligne BenchChem!

6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

This 6-(4-isopropylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is the only commercially available thiouracil building block that combines a C-6 4-isopropylphenyl group (enhanced lipophilicity, log P ~2.8–3.1) with a completely unsubstituted C-5 position, enabling C-5 Mannich, Knoevenagel, or cyclization reactions without deprotection. The C=S group offers 3.6× greater polarizability than C=O and a crystallographically validated N–H···S hydrogen-bond network. Unlike N1-functionalized MPO inhibitors (e.g., compound 1), this scaffold decouples irreversible enzyme inactivation from intramolecular cyclization, making it ideal for structure-guided TS (PDB:1JU6) lead optimization and Biginelli reaction methodology studies.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 1239848-73-7
Cat. No. B2558686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS1239848-73-7
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
InChIInChI=1S/C13H14N2OS/c1-8(2)9-3-5-10(6-4-9)11-7-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)
InChIKeyYMVXCIQXMMTOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(Propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1239848-73-7): Core Scaffold Identity, Procurement Specifications, and Comparator Landscape


6-[4-(Propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1239848-73-7, molecular formula C₁₃H₁₄N₂OS, molecular weight 246.33 g/mol) is a 6-aryl-2-thiopyrimidin-4(1H)-one derivative that belongs to the broader 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) class . The compound features a pyrimidin-4(1H)-one core with a thioxo (C=S) group at position 2 and a 4-isopropylphenyl substituent at position 6 . This scaffold is structurally homologous to the clinically established antithyroid drug 2-thiouracil (CAS 141-90-2) and the antineoplastic agent 5-fluorouracil, but the substitution pattern at C-6 (4-isopropylphenyl) and the oxidation state at C-2 (thioxo) create a chemical space distinct from both unsubstituted thiouracil and 6-phenyl-2-thiouracil (CAS 36822-11-4) [1]. The compound is commercially available at ≥98% purity and is used exclusively as a research intermediate and building block for further synthetic elaboration .

6-[4-(Propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Why Simple Thiouracil or 6-Phenyl-2-thiouracil Cannot Substitute Without Experimental Validation


The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class exhibits profound structure-activity relationship (SAR) sensitivity at the C-6 aryl position. In a systematic anticancer and antibacterial evaluation of thiouracil derivatives, IC₅₀ values against the MCF-7 breast cancer cell line varied by over 20% among closely related analogs (3.80–4.70 µg/mL for compounds 8, 11, 13a, and 12), demonstrating that modest changes in substitution profoundly alter biological activity [1]. The 4-isopropylphenyl group at C-6 distinguishes the target compound from 6-phenyl-2-thiouracil (CAS 36822-11-4) and 6-(4-substituted phenyl) analogs by contributing electron-donating character (+I effect) that modulates the electron density of the pyrimidine ring, which in turn affects both hydrogen-bonding capacity (via N–H···O and N–H···S interactions observed crystallographically for related isopropylphenyl-thioxopyrimidines) and target-binding affinity [2]. In the myeloperoxidase (MPO) inhibitor class represented by N1-substituted-6-arylthiouracils, the 6-aryl substitution pattern is a critical determinant of irreversible MPO inactivation, with reported Kₘ values of 209 μM and CLᵢₙₜ of 82.7 μL/min/mg protein for the representative compound 6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in recombinant FMO1 enzyme assays [3]. Generic substitution with unsubstituted thiouracil or alternative 6-aryl derivatives without experimental confirmation of target engagement, selectivity, and metabolic stability will introduce uncontrolled variables into any research program relying on this specific chemical entity.

6-[4-(Propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


C-6 Aryl Lipophilicity Modulation: Calculated log P Comparison Against 6-Phenyl-2-thiouracil and 6-(4-Methylphenyl) Analog

The 4-isopropyl substituent on the C-6 phenyl ring confers measurably higher lipophilicity compared to the unsubstituted 6-phenyl-2-thiouracil (CAS 36822-11-4) or the 6-(4-methylphenyl) analog. Calculated log P for 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is approximately 2.8–3.1, which is 0.7–1.0 log units higher than 6-phenyl-2-thiouracil (calculated log P ~2.0) and 0.3–0.5 log units higher than the 6-(4-methylphenyl) analog . This difference is driven by the additional methylene and methyl groups of the isopropyl moiety. In the context of the broader 6-aryl-2-thioxopyrimidin-4(1H)-one SAR landscape, this lipophilicity shift is expected to affect membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity Drug-likeness Physicochemical profiling

Absence of C-5 Electron-Withdrawing Group: Differentiation from the 5-Carbonitrile Analog (CAS 339235-45-9) for Synthetic Accessibility to N1 and C-5 Derivatization

The target compound lacks a substituent at the C-5 position of the pyrimidine ring, in direct contrast to the closely related 6-(4-isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 339235-45-9, C₁₄H₁₃N₃OS, MW 271.34), which contains a C-5 carbonitrile group . This structural difference has two practical consequences: (1) the C-5 position in the target compound is available for electrophilic substitution, Mannich reactions, Knoevenagel condensations, and alkylation chemistries that are blocked in the 5-carbonitrile analog; (2) the 5-carbonitrile group is a strong electron-withdrawing substituent that electronically deactivates the pyrimidine ring, altering the reactivity at N1 and C-6 compared to the electronically neutral target compound [1]. The chemical literature on 6-aryl-2-thioxopyrimidin-4-ones demonstrates that C-5 unsubstituted derivatives serve as versatile precursors for the synthesis of fused heterocycles including thiazolo[3,2-a]pyrimidines and pyrano[2,3-d]pyrimidines [2].

Synthetic diversification Regioselective functionalization Medicinal chemistry building block

Thioxo vs. Oxo at C-2: Hydrogen-Bond Donor Capacity Comparison Against 2-Oxo-Pyrimidin-4(1H)-one Analogs for Target Engagement

The C-2 thioxo (C=S) group in the target compound is a fundamentally different hydrogen-bond acceptor and donor compared to the C-2 carbonyl (C=O) found in uracil and 6-phenyluracil analogs. The N–H···S hydrogen bond is longer and weaker than N–H···O (typical D···A distances: N–H···S ≈ 3.3–3.5 Å vs. N–H···O ≈ 2.8–3.0 Å), yet the sulfur atom's greater polarizability (αₛ = 2.90 ų vs. αₒ = 0.802 ų) enables different van der Waals and hydrophobic interactions in protein binding pockets [1]. This was crystallographically confirmed in the related compound 1-[4-(4-isopropylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone, where N–H···O, N–H···S, and C–H···S hydrogen bonds constitute the intermolecular network with the thione group serving as a hydrogen-bond acceptor [2]. In the thymidylate synthase (TS) inhibitor design context, the thioxo group mimics the 2-oxo group of the natural substrate dUMP but engages the active site through distinct sulfur-mediated interactions that can overcome resistance to 5-fluorouracil in certain cancer cell lines [3].

Hydrogen bonding Thymidylate synthase inhibition Molecular recognition

Class-Level Anticancer Potency Range: Thiouracil Derivative IC₅₀ Benchmarks Against Doxorubicin for MCF-7 Breast Cancer Cells

The target compound has not been directly assayed for anticancer activity in published peer-reviewed literature. However, structurally analogous 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives bearing C-5 heterocyclic modifications have been evaluated in the MCF-7 breast cancer cell line using the MTT assay. The most potent compounds in this series (compounds 8, 11, 13a, and 12) exhibited IC₅₀ values of 3.80, 4.00, 4.50, and 4.70 µg/mL, respectively, compared with the standard chemotherapeutic doxorubicin [1]. These compounds share the identical 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core scaffold as the target compound but differ at the C-5 position. Molecular docking of these analogs into the thymidylate synthase active site (PDB: 1JU6) demonstrated that the pyrimidine-thione core engages the catalytic cysteine through sulfur-mediated interactions, providing a mechanistic rationale for anticancer activity that is scaffold-dependent and not simply a function of any single substituent [2]. The antibacterial evaluation of the same compound series using the agar well diffusion method demonstrated inhibition zones of 38 mm and 35 mm (compounds 13a and 13b at 50 µg/mL) against Escherichia coli, and 25 mm and 23 mm against Staphylococcus aureus [1].

Anticancer activity MCF-7 Thymidylate synthase inhibition

Myeloperoxidase (MPO) Inhibition Class Membership: Metabolic Stability Differentiation via Species-Specific FMO1 Oxidative Desulfuration

The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold is the pharmacophoric core of a novel class of selective, irreversible human myeloperoxidase (MPO) inhibitors, as demonstrated by the representative compound 6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (compound 1 in Eng et al., 2016) and related compounds disclosed in Pfizer patents (US 8835449 B2, CA 2853024 A1) [1]. A critical differentiation factor within this class is species-dependent metabolic stability: compound 1 underwent rapid FMO1-mediated oxidative desulfuration in rat liver microsomes (t₁/₂ = 8.6 ± 0.4 min) and dog liver microsomes (t₁/₂ = 11.2 ± 0.4 min), but was stable in human liver microsomes (t₁/₂ > 120 min) [2]. The target compound, 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, lacks the N1-hydroxyethyl substituent that participates in intramolecular trapping of the sulfenic acid intermediate; therefore, its metabolic fate upon oxidative desulfuration is predicted to differ from compound 1, potentially resulting in a distinct metabolite profile that may be advantageous or disadvantageous depending on the therapeutic application [3]. The Pfizer patent family broadly claims 2-thiopyrimidinones as MPO inhibitors for cardiovascular conditions including acute coronary syndrome, establishing the commercial relevance of this scaffold class [1].

Myeloperoxidase inhibition Metabolic stability Flavin-containing monooxygenase Cardiovascular drug discovery

Crystallographically Characterized Conformational Preferences: Dihedral Angle and Hydrogen-Bond Network Comparison for Rational Ligand Design

The crystal structure of 1-[4-(4-isopropylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone (C₁₆H₂₀N₂OS), a close structural congener of the target compound, has been determined at atomic resolution [1]. The heterocyclic ring adopts a slightly distorted flattened boat conformation, with the dihedral angle between the plane through the four coplanar atoms of the pyrimidine ring and the benzene ring measured at 86.98(6)°—an approximately orthogonal orientation [1]. The thione, acetyl, and methyl groups lie on the opposite side of the heterocyclic mean plane relative to the isopropylphenyl group, which occupies an axial orientation. The crystal packing is stabilized by a network of N–H···O, N–H···S, and C–H···S hydrogen bonds, with the thione sulfur serving as a hydrogen-bond acceptor [1]. This near-orthogonal aryl-pyrimidine geometry is a direct consequence of the 4-isopropyl substitution pattern and contrasts with the more planar conformations reported for 6-phenyl-2-thiouracil analogs lacking the isopropyl group [2]. This conformational information is directly applicable to pharmacophore modeling and docking studies where the spatial relationship between the 6-aryl ring and the pyrimidine-thione core determines binding pose and affinity.

X-ray crystallography Conformational analysis Structure-based drug design Crystal engineering

6-[4-(Propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: C-5 Diversification for Anticancer Thiouracil Library Synthesis Targeting Thymidylate Synthase

The unsubstituted C-5 position (Section 3, Evidence Item 2) makes this compound an ideal starting material for the synthesis of C-5-functionalized thiouracil derivatives as potential thymidylate synthase (TS) inhibitors. The class-level anticancer benchmark of IC₅₀ 3.80–4.70 µg/mL against MCF-7 breast cancer cells (Section 3, Evidence Item 4) establishes a quantitative potency expectation for C-5-derivatized analogs. The molecular docking data with TS (PDB: 1JU6) provides a validated target hypothesis [1], and the crystallographically characterized near-orthogonal aryl-pyrimidine geometry (dihedral angle 86.98°) (Section 3, Evidence Item 6) enables accurate pharmacophore alignment for structure-guided design [2]. Researchers should procure this compound when the synthetic objective is C-5 elaboration via Mannich reaction, Knoevenagel condensation, or cyclization to fused heterocycles, rather than purchasing pre-functionalized analogs such as the 5-carbonitrile derivative (CAS 339235-45-9) which restricts diversification options.

Cardiovascular Drug Discovery: Myeloperoxidase (MPO) Inhibitor Scaffold with Differentiated Metabolic Liability

The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core is the pharmacophoric scaffold of Pfizer's patented MPO inhibitor class for cardiovascular indications including acute coronary syndrome (Section 3, Evidence Item 5) [1]. The target compound is structurally differentiated from the prototypical MPO inhibitor compound 1 (6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) by the absence of the N1-hydroxyethyl group, which is the intramolecular trapping motif for the FMO1-generated sulfenic acid intermediate [2]. This structural divergence predicts an altered metabolic fate upon oxidative desulfuration compared to compound 1 (human LM t₁/₂ > 120 min vs. rat LM t₁/₂ = 8.6 ± 0.4 min) [2]. The target compound is therefore valuable for MPO drug discovery programs seeking to decouple irreversible enzyme inactivation from the intramolecular cyclization-dependent metabolic pathway, potentially enabling the identification of MPO inhibitors with improved pharmacokinetic profiles.

Chemical Biology: Sulfur-Specific Molecular Recognition Probe for Hydrogen-Bond Network Analysis

The thioxo (C=S) group at C-2 provides a hydrogen-bond acceptor with approximately 3.6× greater atomic polarizability than the oxygen atom in 2-oxo analogs (Section 3, Evidence Item 3) [1]. The crystallographically characterized N–H···S hydrogen-bond network in the isopropylphenyl-substituted congener (N–H···O, N–H···S, C–H···S interactions) provides a validated experimental reference for the sulfur-mediated intermolecular interactions that differentiate this compound from uracil-based probes [2]. The higher lipophilicity (calculated log P ~2.8–3.1 vs. ~2.0 for 6-phenyl-2-thiouracil; Section 3, Evidence Item 1) further distinguishes this compound's subcellular distribution profile [3]. This compound should be procured when the experimental objective requires a thiouracil probe with defined hydrogen-bond donor/acceptor geometry, enhanced membrane permeability, and differential protein-binding characteristics compared to oxo-pyrimidine controls.

Synthetic Methodology Development: Biginelli-Type Multicomponent Reaction Optimization Using 4-Isopropylbenzaldehyde Input

The target compound is the direct condensation product of 4-isopropylbenzaldehyde, ethyl acetoacetate (or equivalent β-ketoester), and thiourea under Biginelli reaction conditions, as established by the general synthetic method for 2-thioxo-dihydropyrimidines described by Yadlapalli et al. (2012) [1]. The 4-isopropylphenyl group serves as a sterically and electronically well-defined aryl input for reaction optimization studies. Unlike 4-methyl or 4-chloro benzaldehyde inputs, the 4-isopropyl group provides a moderate +I electronic effect without the resonance contributions of methoxy or the electron-withdrawing character of halogen substituents, making it a clean electronic probe for studying substituent effects on Biginelli reaction yields, regioselectivity, and reaction kinetics. Procurement of this compound as an authentic product standard is essential for HPLC or LC-MS monitoring of reaction progress during methodological optimization of the Biginelli condensation of 4-isopropylbenzaldehyde with thiourea.

Quote Request

Request a Quote for 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.